Cas no 887570-99-2 (5-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one)

5-Fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one is a fluorinated heterocyclic compound featuring a fused pyrrolopyridine core. Its structural framework, incorporating a fluorine substituent, enhances its potential utility in medicinal chemistry and pharmaceutical research. The fluorine atom improves metabolic stability and binding affinity, making it a valuable intermediate for drug discovery, particularly in the development of kinase inhibitors or CNS-targeting agents. The lactam moiety within the structure offers reactivity for further derivatization, enabling the synthesis of diverse analogs. This compound’s well-defined heterocyclic system and synthetic versatility make it suitable for exploring structure-activity relationships in bioactive molecule design.
5-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one structure
887570-99-2 structure
商品名:5-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one
CAS番号:887570-99-2
MF:C7H5N2OF
メガワット:152.1258
CID:844728
PubChem ID:24728606

5-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one 化学的及び物理的性質

名前と識別子

    • 5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
    • 5-Fluoro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
    • 5-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one
    • AKOS006285719
    • CS-0322061
    • 5-Fluoro-1,3-dihydro-2H-pyrrolo[3,2-b] pyridin-2-one
    • 5-fluoro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one
    • 887570-99-2
    • DTXSID70646434
    • AMY2812
    • 5-FLUORO-1H,3H-PYRROLO[3,2-B]PYRIDIN-2-ONE
    • DB-349874
    • MDL: MFCD08062554
    • インチ: InChI=1S/C7H5FN2O/c8-6-2-1-4-5(9-6)3-7(11)10-4/h1-2H,3H2,(H,10,11)
    • InChIKey: AKOFNVDLPKFGAH-UHFFFAOYSA-N
    • ほほえんだ: FC1=NC2=C(NC(=O)C2)C=C1

計算された属性

  • せいみつぶんしりょう: 152.03900
  • どういたいしつりょう: 152.03859095g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 185
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.2
  • トポロジー分子極性表面積: 42Ų

じっけんとくせい

  • 密度みつど: 1.402
  • PSA: 45.48000
  • LogP: 0.80040

5-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM149740-500mg
5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
887570-99-2 95%+
500mg
$*** 2023-05-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1392731-500mg
5-Fluoro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
887570-99-2 98%
500mg
¥4233.00 2024-04-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB93507-500mg
5-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one
887570-99-2 95%
500mg
¥2822.0 2024-04-16
A2B Chem LLC
AC02639-2.5g
5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
887570-99-2 97%
2.5g
$1560.00 2024-04-19
Ambeed
A122577-1g
5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
887570-99-2 98+%
1g
$488.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB93507-1.0g
5-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one
887570-99-2 95%
1.0g
¥3231.0000 2024-07-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB93507-1G
5-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one
887570-99-2 95%
1g
¥ 3,234.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB93507-500MG
5-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one
887570-99-2 95%
500MG
¥ 2,587.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB93507-250.0mg
5-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one
887570-99-2 95%
250.0mg
¥1549.0000 2024-07-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB93507-100.0mg
5-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one
887570-99-2 95%
100.0mg
¥1160.0000 2024-07-20

5-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one 関連文献

5-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-oneに関する追加情報

5-Fluoro-1H,2H,3H-Pyrrolo[3,2-b]Pyridin-2-One: A Comprehensive Overview

5-Fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one, also known by its CAS number 887570-99-2, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrrolopyridines, which are heterocyclic aromatic compounds with a pyrrole ring fused to a pyridine ring. The presence of a fluorine atom at the 5-position introduces unique electronic and steric properties, making this compound a valuable substrate for various chemical transformations and applications.

The structure of 5-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one is characterized by a bicyclic system where the pyrrole ring is fused to the pyridine ring in a specific orientation. The numbering of the atoms follows the IUPAC nomenclature rules, with the fluorine atom occupying position 5. The compound exists in its enol form due to the presence of the ketone group at position 2. This enol form is stabilized by resonance between the oxygen atom and the nitrogen atom in the pyridine ring.

Recent studies have highlighted the potential of 5-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one as a building block for constructing bioactive molecules. Researchers have explored its reactivity towards various electrophiles and nucleophiles under different reaction conditions. For instance, Suzuki-Miyaura coupling reactions have been successfully employed to introduce aryl groups at specific positions on the bicyclic system. These modifications have led to the synthesis of derivatives with enhanced pharmacokinetic properties.

In addition to its role as a synthetic intermediate, 5-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one has been investigated for its potential as a ligand in transition metal-catalyzed reactions. Its ability to coordinate with metals such as palladium and nickel has been exploited in cross-coupling reactions. These studies have demonstrated that the fluorine atom at position 5 plays a crucial role in stabilizing metal complexes and enhancing catalytic activity.

The synthesis of 5-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one typically involves multi-step processes that combine principles from organic synthesis and heterocyclic chemistry. One common approach involves the condensation of an appropriate amino carbonyl compound with an aldehyde or ketone under acidic or basic conditions. The resulting iminium intermediate undergoes cyclization to form the bicyclic system. Fluorination is then achieved through electrophilic substitution or other fluorination techniques.

The physical properties of 5-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one, such as melting point and solubility, are influenced by its molecular structure and functional groups. Experimental data indicate that it is sparingly soluble in common organic solvents but exhibits moderate stability under physiological conditions. These properties make it suitable for applications in drug delivery systems and bioconjugation chemistry.

In conclusion, 5-fluoro-1H,2H,3H-pyrrolo[3,b]pyridin-2-one, with its unique structural features and versatile reactivity, continues to be a subject of intense research interest. Its role as a synthetic intermediate and ligand in catalytic processes underscores its importance in modern organic chemistry. As researchers uncover new applications and optimize synthetic routes for this compound,
it is expected to contribute significantly to the development of novel pharmaceuticals and materials.

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Amadis Chemical Company Limited
(CAS:887570-99-2)5-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one
A861494
清らかである:99%
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